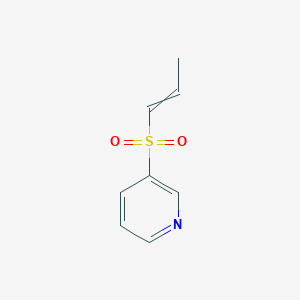
3-(Prop-1-ene-1-sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-1-ene-1-sulfonyl)pyridine is a chemical compound that belongs to the class of sulfonyl pyridines. It is characterized by the presence of a sulfonyl group attached to a pyridine ring through a propene linkage. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-ene-1-sulfonyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with prop-1-ene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the use of a microchannel reactor, where 3-aminopyridine is reacted with 1,5-naphthalenedisulfonic acid and isoamyl nitrite to form a diazonium salt. This intermediate is then reacted with thionyl chloride to produce pyridine-3-sulfonyl chloride, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-1-ene-1-sulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Prop-1-ene-1-sulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used as an additive in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3-(Prop-1-ene-1-sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, leading to inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propane sultone: Similar in structure but lacks the pyridine ring.
Ethylene sulfate: Another sulfonyl compound with different structural features.
Pyridine-3-sulfonyl chloride: A precursor in the synthesis of 3-(Prop-1-ene-1-sulfonyl)pyridine
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
477779-56-9 |
|---|---|
Formule moléculaire |
C8H9NO2S |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
3-prop-1-enylsulfonylpyridine |
InChI |
InChI=1S/C8H9NO2S/c1-2-6-12(10,11)8-4-3-5-9-7-8/h2-7H,1H3 |
Clé InChI |
BEOZLLISLVMCMK-UHFFFAOYSA-N |
SMILES canonique |
CC=CS(=O)(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)
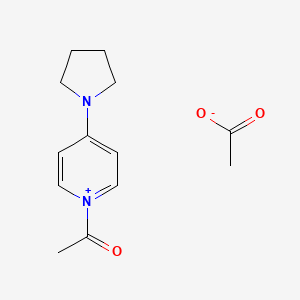

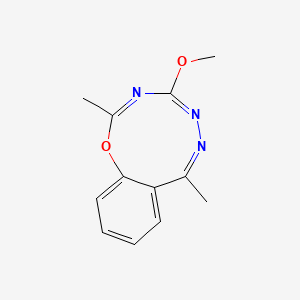
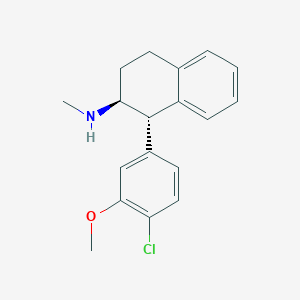
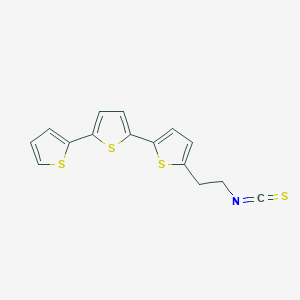
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)
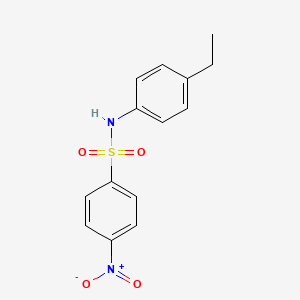

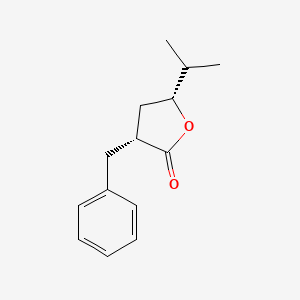
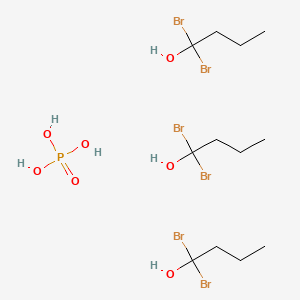
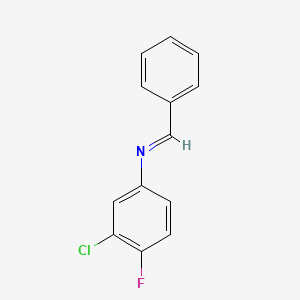
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
